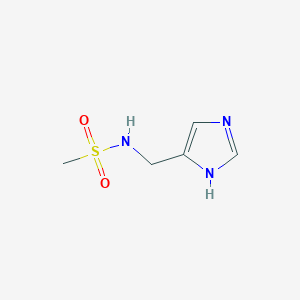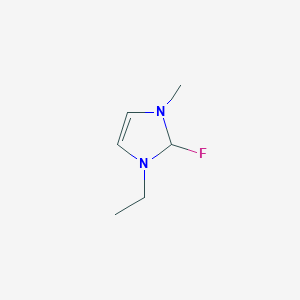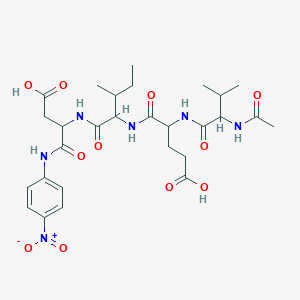
N-acetyl-Val-Glu-Ile-Asp-pNA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ac-VEID-pNA, Colorimetric Substrate is a synthetic peptide substrate used primarily in biochemical assays to measure the activity of caspase-6 and related cysteine proteases. The compound is designed to release p-nitroaniline (pNA) upon cleavage by caspase-6, which can be detected colorimetrically by its absorbance at 405 nm .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ac-VEID-pNA involves the stepwise assembly of the peptide sequence N-acetyl-Val-Glu-Ile-Asp-pNA. This is typically achieved through solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid resin support. The process involves the sequential addition of protected amino acids, followed by deprotection and coupling reactions. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of Ac-VEID-pNA follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is typically lyophilized and stored under specific conditions to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions
Ac-VEID-pNA primarily undergoes enzymatic cleavage reactions. When exposed to caspase-6, the peptide bond between the aspartic acid and p-nitroaniline is cleaved, releasing p-nitroaniline .
Common Reagents and Conditions
Reagents: Caspase-6 enzyme, buffer solutions (e.g., HEPES buffer), and reducing agents (e.g., dithiothreitol).
Conditions: The reaction is typically carried out at physiological pH (7.4) and temperature (37°C) to mimic cellular conditions.
Major Products
The primary product of the enzymatic reaction is p-nitroaniline, which can be quantified by measuring its absorbance at 405 nm .
Aplicaciones Científicas De Investigación
Ac-VEID-pNA is widely used in scientific research, particularly in the fields of biochemistry, cell biology, and medicine. Its primary application is in the study of apoptosis, where it serves as a substrate for caspase-6 activity assays. By measuring the release of p-nitroaniline, researchers can quantify caspase-6 activity and study the mechanisms of cell death .
In addition to apoptosis research, Ac-VEID-pNA is used in drug discovery to screen for potential inhibitors of caspase-6. It is also employed in studies of neurodegenerative diseases, where caspase-6 activity is implicated in the pathology of conditions such as Alzheimer’s disease .
Mecanismo De Acción
Ac-VEID-pNA exerts its effects through enzymatic cleavage by caspase-6. The enzyme recognizes the specific peptide sequence Val-Glu-Ile-Asp and cleaves the bond between aspartic acid and p-nitroaniline. This cleavage releases p-nitroaniline, which can be detected colorimetrically. The activity of caspase-6 and related proteases can thus be quantified by measuring the absorbance of p-nitroaniline at 405 nm .
Comparación Con Compuestos Similares
Similar Compounds
Ac-DEVD-pNA: A substrate for caspase-3, which recognizes the sequence Asp-Glu-Val-Asp.
Ac-LEHD-pNA: A substrate for caspase-9, which recognizes the sequence Leu-Glu-His-Asp.
Uniqueness
Ac-VEID-pNA is unique in its specificity for caspase-6, making it a valuable tool for studying this particular enzyme. While other substrates like Ac-DEVD-pNA and Ac-LEHD-pNA are used for different caspases, Ac-VEID-pNA’s specificity allows for precise measurement of caspase-6 activity, which is crucial in apoptosis and neurodegenerative disease research .
Propiedades
Fórmula molecular |
C28H40N6O11 |
|---|---|
Peso molecular |
636.7 g/mol |
Nombre IUPAC |
4-[(2-acetamido-3-methylbutanoyl)amino]-5-[[1-[[3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H40N6O11/c1-6-15(4)24(33-25(40)19(11-12-21(36)37)31-27(42)23(14(2)3)29-16(5)35)28(43)32-20(13-22(38)39)26(41)30-17-7-9-18(10-8-17)34(44)45/h7-10,14-15,19-20,23-24H,6,11-13H2,1-5H3,(H,29,35)(H,30,41)(H,31,42)(H,32,43)(H,33,40)(H,36,37)(H,38,39) |
Clave InChI |
VXTVKOWKXXPPNE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


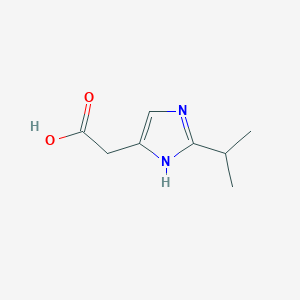
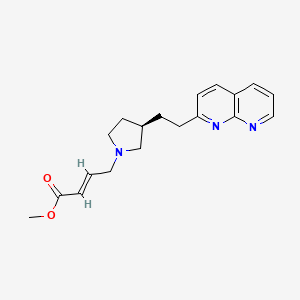
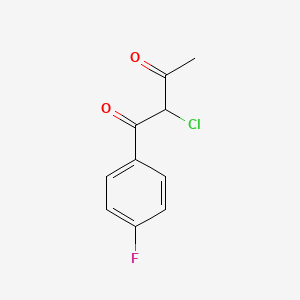
![N-[5,12-dihydroxy-2-(2-methyl-1,3-dioxolan-2-yl)-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]acetamide](/img/structure/B12826088.png)
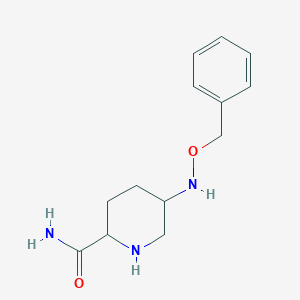
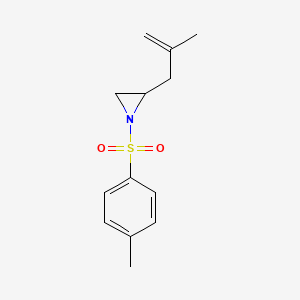
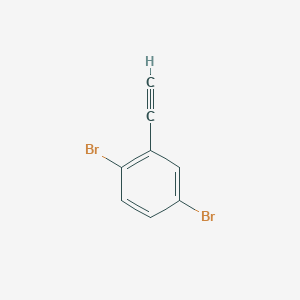
![(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;hydroiodide](/img/structure/B12826118.png)



![Manganese(2+); 2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate; chloride](/img/structure/B12826141.png)
